SK-216

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Effectiveness in Malignant Pleural Mesothelioma : SK-216 reduced tumor weights and angiogenesis in mouse models of Malignant Pleural Mesothelioma (MPM), regardless of the tumor's expression of angiogenic factors like VEGF and bFGF. Combining this compound with cisplatin significantly reduced tumor weights and prolonged survival compared to cisplatin alone (Takayama et al., 2016).

Inhibition of Epithelial Mesenchymal Transition and Myofibroblast Differentiation : this compound attenuated TGF-β-induced epithelial-mesenchymal transition (EMT) in alveolar epithelial cells and inhibited the differentiation of fibroblasts to myofibroblasts, suggesting potential applications in treating pulmonary fibrosis (Omori et al., 2016).

Future Directions

The reduction of angiogenesis in tumors by SK-216 raises the possibility that this compound could be used as an alternative antiangiogenic agent . The systemic administration of this compound exerts an antitumor effect, suggesting that it may serve as a novel drug to prevent lung metastasis in human osteosarcoma .

Mechanism of Action

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

SK-216 treatment results in reduced matrix metalloproteinase-13 (MMP-13) secretion in a dose-dependent manner . Moreover, it has been shown to suppress lung metastases without influencing the proliferative activity of the tumor cells in the primary lesions . These results indicate that this compound may serve as a novel drug to prevent lung metastasis in human osteosarcoma .

Action Environment

Biochemical Analysis

Biochemical Properties

Cellular Effects

SK-216 has been shown to suppress the invasion activity of 143B cells, a type of human osteosarcoma cell . It does not influence their proliferation or migration .

Molecular Mechanism

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce MMP-13 secretion in a dose-dependent manner over time

Dosage Effects in Animal Models

In animal models, the administration of this compound has been found to reduce the size of subcutaneous tumors and the extent of metastases

properties

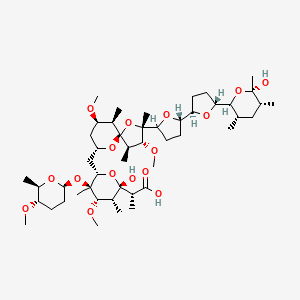

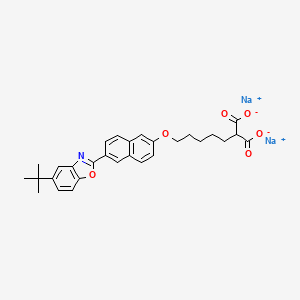

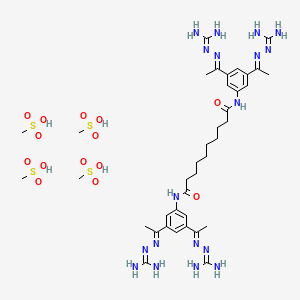

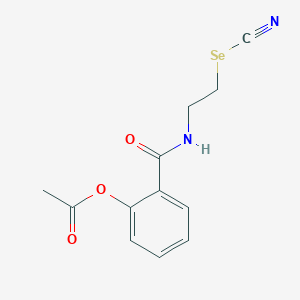

IUPAC Name |

disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTGMMYYLGKWIK-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NNa2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary mechanism of action of SK-216?

A: this compound functions as a specific inhibitor of plasminogen activator inhibitor-1 (PAI-1). [, , ] By inhibiting PAI-1, this compound effectively reduces the inhibition of plasminogen activators, ultimately impacting downstream processes such as tumor angiogenesis and metastasis. [, ]

Q2: How does this compound impact the epithelial-mesenchymal transition (EMT) process?

A: Research suggests that this compound can attenuate transforming growth factor-β (TGF-β)-dependent EMT. [] This effect was observed in both human alveolar epithelial A549 cells and murine epithelial LA-4 cells, suggesting a potential role for this compound in mitigating fibrotic processes driven by EMT. []

Q3: What is the role of this compound in tumor growth and metastasis?

A: Studies have shown that this compound demonstrates significant anti-tumor activity by limiting both tumor growth and lung metastasis formation. [, ] This effect is likely attributed to its ability to reduce tumor angiogenesis, a process crucial for tumor development and spread. [, ]

Q4: Is the anti-tumor effect of this compound dependent on the tumor's PAI-1 production?

A: Interestingly, research suggests that the anti-tumor efficacy of this compound is primarily mediated through its interaction with host PAI-1 rather than tumor-derived PAI-1. [] This finding highlights the importance of the tumor microenvironment and host factors in the effectiveness of this compound. []

Q5: What evidence exists for the in vivo efficacy of this compound in fibrotic diseases?

A: In a mouse model of bleomycin-induced pulmonary fibrosis, oral administration of this compound demonstrated a reduction in the severity of fibrosis. [] This finding supports the potential therapeutic application of this compound in combating fibrotic diseases. []

Q6: Are there other potential applications of this compound besides cancer and fibrosis?

A: Research indicates that this compound might play a role in suppressing intestinal polyp formation. [] In Min mice, a model for intestinal polyp development, this compound administration significantly reduced both the number of polyps and serum triglyceride levels, suggesting a potential application in colorectal cancer chemoprevention. []

Q7: What are the limitations in the current understanding of this compound?

A: While existing research offers valuable insights into the biological activity of this compound, further investigations are necessary to fully elucidate its precise mechanisms of action, particularly regarding the intricate interplay between TGF-β and PAI-1 in fibrotic processes. [] Additionally, more comprehensive studies are needed to determine the optimal dosage, long-term effects, and potential toxicity of this compound for its translation into clinical practice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

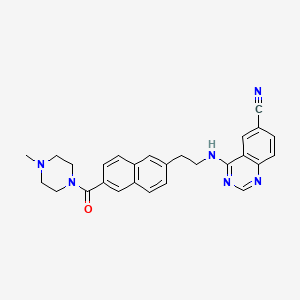

![2-[(1S,2S)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine](/img/structure/B610789.png)